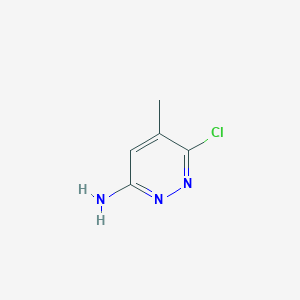
6-Chloro-5-methylpyridazin-3-amine
Cat. No. B3024583
Key on ui cas rn:
66346-87-0
M. Wt: 143.57 g/mol
InChI Key: UWDLNRUFHRYMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969565B2
Procedure details


To a solution of (6-chloro-5-methyl-pyridazin-3-yl)-(2,4-dimethoxy-benzyl)-amine from above (680 mg) in DCM (8 ml) was added TFA (8 ml). The resulting solution was allowed to stand for overnight. The mixture was concentrated to give the titled compound which was used directly for next step.
Name
(6-chloro-5-methyl-pyridazin-3-yl)-(2,4-dimethoxy-benzyl)-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8]CC2C=CC(OC)=CC=2OC)=[CH:4][C:3]=1[CH3:20].C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][C:3]=1[CH3:20]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
